molecular formula C16H20F2N4O B5879501 N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Numéro de catalogue B5879501
Poids moléculaire: 322.35 g/mol
Clé InChI: IUWMTKSYTYBCLP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as CP-690,550, is a small molecule drug that has been studied extensively for its immunosuppressive properties. It was initially developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis, but has also been investigated for its potential in treating other conditions such as multiple sclerosis and organ transplant rejection.

Mécanisme D'action

N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide acts as a selective inhibitor of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), and interleukin-15 (IL-15), which are involved in the activation and proliferation of immune cells. By inhibiting JAK3, N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide can reduce the production of these cytokines and prevent the activation of immune cells.
Biochemical and Physiological Effects:
N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have potent immunosuppressive effects in various preclinical models of autoimmune diseases and transplant rejection. In clinical trials, it has been demonstrated to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, it can also have adverse effects on the immune system, such as increasing the risk of infections and impairing the body's ability to fight off cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful tool for studying the role of JAK3 in immune responses and for investigating the potential of JAK inhibitors as therapeutic agents for autoimmune diseases and transplant rejection. However, its immunosuppressive effects can also limit its use in certain experiments, such as those involving the study of immune responses to infections or cancer cells.

Orientations Futures

There are several potential future directions for research on N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide and other JAK inhibitors. These include:
1. Investigating the potential of JAK inhibitors in combination with other immunosuppressive agents for the treatment of autoimmune diseases and transplant rejection.
2. Developing more selective JAK inhibitors that target specific JAK isoforms to reduce the risk of adverse effects.
3. Studying the long-term effects of JAK inhibitors on the immune system and the risk of infections and cancer.
4. Investigating the potential of JAK inhibitors in the treatment of other conditions such as cancer, asthma, and allergies.
5. Developing new methods for delivering JAK inhibitors to specific tissues or cells to reduce the risk of adverse effects.

Méthodes De Synthèse

The synthesis of N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps, starting with the reaction of 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with cycloheptylamine to form the corresponding amide. This is followed by the introduction of a difluoromethyl group at the 7-position using a reagent such as difluoromethyltriphenylphosphonium bromide. The final step involves the coupling of the resulting intermediate with N,N-dimethylformamide dimethyl acetal to form N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide.

Applications De Recherche Scientifique

N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied in preclinical and clinical trials for its immunosuppressive properties. It works by inhibiting the activity of a protein called Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors that play a role in immune responses. By blocking JAK activity, N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide can reduce inflammation and prevent immune cells from attacking healthy tissues.

Propriétés

IUPAC Name

N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N4O/c1-10-8-13(14(17)18)22-15(20-10)12(9-19-22)16(23)21-11-6-4-2-3-5-7-11/h8-9,11,14H,2-7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWMTKSYTYBCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.